molecular formula C14H14INO2 B4643844 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one

3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B4643844
M. Wt: 355.17 g/mol
InChI Key: HYUJGMKIYAXDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features an iodoaniline group and a methylfuran moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:

    Formation of the Iodoaniline Intermediate: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Coupling with Methylfuran: The iodoaniline intermediate is then coupled with a methylfuran derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Final Assembly: The final step involves the formation of the propanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the iodo group, converting it to an aniline derivative.

    Substitution: The iodo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline and furan derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Compounds with similar structures have shown potential as antimicrobial, antifungal, and anticancer agents.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The iodoaniline group could facilitate binding to specific sites, while the furan ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromoanilino)-1-(5-methylfuran-2-yl)propan-1-one
  • 3-(4-Chloroanilino)-1-(5-methylfuran-2-yl)propan-1-one
  • 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one

Uniqueness

The presence of the iodo group in 3-(4-Iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one may confer unique reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electron density of iodine can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

3-(4-iodoanilino)-1-(5-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUJGMKIYAXDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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